
Roxatidine-d10 Hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roxatidine-d10 Hemioxalate is a deuterated internal standard used for the quantitative analysis of roxatidine, a histamine H2 receptor antagonist. It is primarily employed in chromatography-coupled mass spectrometry (e.g., LC-MS or GC-MS) to enhance analytical precision by correcting for matrix effects and instrumental variability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include the formation of the piperidine ring with deuterium atoms and the subsequent attachment of the phenoxypropyl and hydroxyacetamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Roxatidine-d10 Hemioxalate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine in various samples.
Biology: Employed in studies involving histamine H2 receptors to understand their role in physiological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Roxatidine in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Roxatidine .
Mechanism of Action
Roxatidine-d10 Hemioxalate, like its non-deuterated counterpart, acts as a competitive inhibitor of histamine at the H2 receptors on the parietal cells of the stomach. By blocking these receptors, it reduces the secretion of gastric acid. This action is particularly useful in treating conditions associated with excessive acid production. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound more accurately .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₇H₁₆D₁₀N₂O₃·½C₂H₂O₄
- Molecular Weight : 361.5 g/mol
- CAS Numbers : 2832423-41-1 (GLPBIO), 1794756-35-6 (Shanghai Zhenzhun)
- Solubility : Soluble in DMSO and water
- Storage : Stable at -20°C for 1 month or -80°C for 6 months
Roxatidine-d10 Hemioxalate is derived from roxatidine acetate hydrochloride, the active metabolite of roxatidine. It reduces histamine-induced acid secretion in gastric parietal cells and mitigates indomethacin-induced gastric mucosal damage in preclinical models . Its deuterated form ensures minimal interference with the parent compound during analysis, making it indispensable for pharmacokinetic and pharmacodynamic studies.
Structural and Functional Analogues
Table 1: Comparison of this compound with Deuterated and Non-Deuterated Analogues
Analytical Performance and Research Findings
(a) Deuterated vs. Non-Deuterated Standards
- This compound exhibits a 99.00% purity and is validated for use in LC-MS with a signal-to-noise ratio >10:1 in plasma samples . In contrast, non-deuterated roxatidine acetate hydrochloride shows 95–98% purity and requires longer chromatographic separation due to matrix interference .
- Deuterated standards like this compound reduce ion suppression effects by 20–30% compared to non-deuterated analogues in complex biological matrices .
(c) Cost and Availability
- This compound is priced at €3,864/25 mg (CymitQuimica), significantly higher than non-deuterated roxatidine acetate hydrochloride (€300–500/300 mg) .
- Spirocyclic hemioxalates (e.g., 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate) are cheaper ($266/250 mg) but lack application in H2 antagonist research .
Research Implications and Limitations
- Advantages : this compound’s high isotopic purity (>99.00%) and compatibility with multiple solvents (DMSO, water) make it superior to analogues for trace-level quantification .
- Conflicting Data: Discrepancies in CAS numbers (e.g., 2832423-41-1 vs. 1794756-35-6) likely arise from differences in salt forms or supplier-specific nomenclature .
Biological Activity
Roxatidine-d10 hemioxalate is a deuterated form of roxatidine, a potent histamine H2 receptor antagonist used primarily for the treatment of gastric acid-related disorders. This article delves into its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C17H16D10N2O3 · 1/2C2H2O4
- Molecular Weight : 361.5 g/mol
- CAS Registry Number : 2832423-41-1
- Purity : >99% deuterated forms (d1-d10) .
Roxatidine functions as a competitive antagonist at the H2 receptors located on parietal cells in the stomach, effectively reducing gastric acid secretion. The mechanism involves:
- Blocking histamine from binding to H2 receptors.
- Suppressing both basal and meal-stimulated gastric acid production.
- Notably, it does not exhibit antiandrogenic effects or interfere with hepatic drug metabolism .
Pharmacological Profile
Roxatidine-d10 has been shown to:
- Inhibit histamine-induced adenylate cyclase production in guinea pig parietal cells (IC50 = 0.8 µM).
- Reduce hydrogen ion accumulation in these cells (pA2 = 7.03) .
- In animal models, it has demonstrated efficacy in reducing gastric mucosal injury caused by indomethacin .
Efficacy in Clinical Studies
Clinical studies have established the efficacy of roxatidine acetate (the parent compound) in treating various gastrointestinal conditions:
- Gastric and Duodenal Ulcers : In a multicenter trial involving over 700 patients, roxatidine acetate (75 mg twice daily) showed healing rates exceeding 90%, comparable to cimetidine .
- Reflux Esophagitis and Stomal Ulcers : Non-comparative studies confirmed its effectiveness over an 8-week duration .
Table 1: Summary of Clinical Findings
Study Type | Dosage | Healing Rate (%) | Side Effects (%) |
---|---|---|---|
Multicenter Trial | Roxatidine 75 mg b.i.d | >90 | 1.7 |
Comparison with Cimetidine | Cimetidine 200 mg q.i.d | >90 | - |
Reflux Esophagitis | Roxatidine 75 mg b.i.d | Confirmed efficacy | - |
Case Studies
-
Case Study on Gastric Ulcers :
- A double-blind study assessed roxatidine's impact on gastric ulcers, showing significant symptom relief and healing compared to placebo.
- Patients reported improved quality of life with minimal adverse effects.
- Pharmacokinetic Study :
Safety Profile
The overall incidence of adverse reactions to roxatidine acetate was low (1.7%), with common side effects including skin rashes and constipation. The safety profile indicates that it is well-tolerated among diverse patient populations .
Q & A
Basic Research Questions
Q. What are the critical analytical techniques for characterizing Roxatidine-d10 Hemioxalate in synthetic chemistry research?
- Methodological Answer : Characterization should integrate nuclear magnetic resonance (NMR) spectroscopy (for isotopic purity and structural confirmation), high-resolution mass spectrometry (HRMS) to verify molecular weight, and X-ray crystallography to resolve the crystal structure. For deuterated compounds, ensure NMR spectral comparisons with non-deuterated analogs to confirm isotopic substitution . Chromatographic methods (e.g., HPLC) should use deuterated solvents to avoid hydrogen-deuterium exchange artifacts .
Q. How should researchers design experiments to ensure the reproducibility of this compound synthesis?
- Methodological Answer : Document reaction conditions rigorously, including solvent deuteration levels, temperature control (±0.5°C), and inert atmosphere protocols. Use internal standards (e.g., this compound’s non-deuterated form) to calibrate yields. Include step-by-step validation of intermediates via FT-IR and melting point analysis. Publish synthetic protocols with explicit details on purification steps (e.g., recrystallization solvents, column chromatography parameters) to enable replication .
Q. What are the primary considerations when using deuterated compounds like this compound in pharmacokinetic studies?
- Methodological Answer : Monitor isotopic effects on metabolic stability via in vitro assays (e.g., liver microsomes) to assess deuterium’s impact on CYP450-mediated oxidation. Use stable isotope-labeled internal standards in LC-MS/MS quantification to correct for matrix effects. Validate extraction recovery rates in biological matrices (plasma, urine) to ensure accurate pharmacokinetic modeling .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?
- Methodological Answer : Perform single-crystal X-ray diffraction to obtain crystallographic data. Use graph set notation (e.g., D , R , C motifs) to classify hydrogen-bonding networks. For example, identify donor-acceptor distances (e.g., O–H···O interactions in the hemioxalate moiety) and apply Etter’s rules to map intermolecular connectivity. Software like Mercury (CCDC) can visualize and quantify these patterns, while SHELXL refines hydrogen atom positions .
Q. What methodologies are recommended for resolving contradictions in crystallographic data of this compound using SHELX software?
- Methodological Answer : Address data discrepancies (e.g., high R-factor values) by re-examining twinning or disorder in the crystal lattice. Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to handle partial occupancy. Validate refinement with Rfree cross-validation and electron density maps (e.g., Fo–Fc difference maps) to confirm deuterium placement . For ambiguous hydrogen bonds, compare experimental data with DFT-calculated geometries .
Q. How do isotopic effects of deuterium influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing hydrolysis rates of deuterated vs. non-deuterated analogs. Use pH-stat titration to monitor degradation under controlled pH/temperature. Computational modeling (e.g., MD simulations) can predict deuterium’s impact on hydrogen bonding and solvation dynamics. For stability testing, employ accelerated aging studies with LC-MS stability-indicating assays .
Q. What strategies optimize the use of this compound as an internal standard in quantitative bioanalytical assays?
- Methodological Answer : Co-elute the deuterated compound with the analyte to minimize matrix effects. Validate linearity (1–1000 ng/mL) and precision (%CV <15%) across multiple batches. Ensure isotopic purity (>98%) via qNMR to avoid cross-contamination. Cross-validate with alternative internal standards (e.g., <sup>13</sup>C-labeled analogs) in method transfer protocols .
Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Optimize deuteration efficiency using D2O as a solvent in key synthetic steps (e.g., alkylation). Implement continuous flow chemistry for exothermic reactions to improve yield consistency. Conduct scalability trials with DOE (design of experiments) to identify critical parameters (e.g., catalyst loading, residence time). Characterize bulk batches with DSC (differential scanning calorimetry) to confirm polymorphic stability .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in synthetic parameters (e.g., reaction time, purity). Use control charts (Shewhart charts) to monitor critical quality attributes (CQAs) like isotopic enrichment. For non-normal data, employ non-parametric tests (e.g., Kruskal-Wallis) to compare batches. Include nested ANOVA to partition variance sources (e.g., operator vs. equipment effects) .
Q. How should researchers validate computational models predicting the solubility of this compound in biorelevant media?
- Methodological Answer : Compare in silico predictions (e.g., COSMO-RS, Abraham solvation parameters) with experimental shake-flask solubility data. Validate models using leave-one-out cross-validation (LOOCV) and external datasets. Account for deuterium’s impact on logP via QSPR (quantitative structure-property relationship) modeling. Report root-mean-square errors (RMSE) and R<sup>2</sup> values to quantify predictive accuracy .
Properties
Molecular Formula |
C19H28N2O7 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI Key |
SRDQKICJPUSODU-WPDGUVEOSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.